Alexamorelin

Vue d'ensemble

Description

L'Alexamorelin est un heptapeptide synthétique qui agit comme un sécrétagogue de l'hormone de croissance. Il est connu pour sa capacité à stimuler la libération de l'hormone de croissance en agissant sur le récepteur de la ghréline/sécrétagogue de l'hormone de croissance.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Alexamorelin implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus commence généralement par la fixation du premier acide aminé à une résine solide, suivie de l'ajout progressif d'acides aminés protégés. Chaque ajout implique des réactions de couplage facilitées par des réactifs tels que la dicyclohexylcarbodiimide et l'hydroxybenzotriazole. Une fois la chaîne peptidique complètement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de production industrielle : Dans un environnement industriel, la production d'this compound suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une grande pureté et un rendement élevé. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du peptide synthétisé .

Analyse Des Réactions Chimiques

Peptide Reaction Mechanisms

Peptides like Alexamorelin undergo chemical transformations typically involving amide bond formation/cleavage , self-assembly , and degradation pathways . Key mechanisms include:

-

Enzymatic hydrolysis : Proteases (e.g., thermolysin) catalyze peptide bond cleavage, as seen in studies on peptide hydrogels .

-

Oxidative stress : Reactive oxygen species (e.g., H₂O₂) may induce peptide degradation or functional group modifications .

-

pH-dependent reactions : Acidic environments (e.g., endosomal pH) can trigger peptide release or rearrangement in drug delivery systems .

Reaction Optimization Strategies

While no specific data exists for this compound, general optimization approaches for peptide reactions include:

-

Design of Experiments (DoE) : Systematic factor screening to identify critical variables (e.g., temperature, solvent, catalyst) .

-

Kinetic analysis : First-order vs. second-order rate laws to determine reaction mechanisms (e.g., nucleophilic substitution vs. amide bond formation) .

-

Electrostatic catalysis : Applying electric fields to enhance reaction rates, as demonstrated in MIT research .

Reaction Data Sources

For peptide reaction analysis, the following databases and tools are recommended:

-

Reaxys : Curated reaction data (72 million chemical reactions) with predictive retrosynthesis .

-

ORDerly : Open-source benchmark for reaction prediction tasks, including solvent/agent selection .

-

USPTO datasets : Atom-mapped reaction strings for training machine learning models .

Stability and Degradation

Peptide stability is influenced by factors such as:

Applications De Recherche Scientifique

Endocrine Applications

Growth Hormone Release

Alexamorelin has been shown to stimulate the release of growth hormone (GH) in both animal and human studies. In a controlled study involving young adults, administration of this compound resulted in a significant dose-dependent increase in GH levels, comparable to that induced by hexarelin, another GHS. Notably, the ACTH (adrenocorticotropic hormone) and cortisol responses to this compound were significantly higher than those observed with hexarelin at the highest doses . This suggests that this compound may have enhanced efficacy in stimulating adrenal hormones, which could have implications for treating conditions related to adrenal insufficiency or stress responses.

Aldosterone Secretion

The unique stimulatory effect of this compound on aldosterone secretion has been highlighted in research. The mechanism appears to be linked to its potent ACTH-releasing activity, which is more pronounced than that of hexarelin . This property may position this compound as a candidate for therapeutic strategies aimed at managing conditions like adrenal insufficiency or postural orthostatic tachycardia syndrome (POTS).

Doping Control in Sports

This compound's classification as a GHS makes it relevant in the context of sports doping. Studies have been conducted to establish parameters for detecting this compound and other GHSs in urine samples. These investigations focus on the pharmacokinetics of this compound following administration, with findings indicating that it can be detected within specific timeframes post-administration . The development of reliable detection methods is crucial for maintaining fair play in competitive sports.

Clinical Research and Pharmacology

Potential Therapeutic Uses

Research into the pharmacological effects of this compound has revealed potential therapeutic applications beyond GH release. Its ability to influence appetite regulation through ghrelin receptor pathways suggests possible roles in treating cachexia and obesity-related disorders . The modulation of appetite and energy homeostasis through GHSR-1a activation could provide new avenues for managing metabolic syndromes.

Table 1: Summary of Key Findings on this compound

Mécanisme D'action

Alexamorelin is part of a family of growth hormone secretagogues, which includes compounds such as hexarelin, pralmorelin, and growth hormone-releasing peptide-6. Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity for the ghrelin receptor. It also exhibits distinct pharmacokinetic properties, such as a longer half-life and higher oral bioavailability .

Comparaison Avec Des Composés Similaires

L'Alexamorelin fait partie d'une famille de sécrétagogues de l'hormone de croissance, qui comprend des composés tels que l'hexaréline, la pralmoréline et le peptide 6 de libération de l'hormone de croissance. Comparé à ces composés, l'this compound a montré un profil unique en termes de sa puissance et de sa sélectivité pour le récepteur de la ghréline. Il présente également des propriétés pharmacocinétiques distinctes, telles qu'une demi-vie plus longue et une biodisponibilité orale plus élevée .

Composés similaires :

- Hexaréline

- Pralmoréline

- Peptide 6 de libération de l'hormone de croissance

Activité Biologique

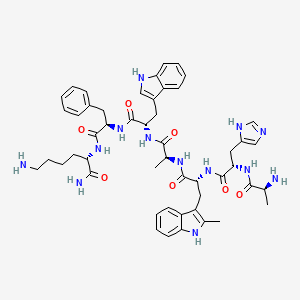

Alexamorelin, a synthetic heptapeptide (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), is classified as a growth hormone secretagogue (GHS) and has been studied for its potential biological activities, particularly in stimulating the release of growth hormone (GH) and other endocrine functions. This article synthesizes findings from various studies to provide an in-depth examination of its biological activity.

This compound primarily acts through the growth hormone secretagogue receptor (GHSR-1a), which is crucial for mediating its effects on GH release. The peptide exhibits a structure that allows it to bind effectively to this receptor, thereby stimulating the hypothalamic-pituitary axis.

- GHSR-1a Activation :

- Binding to GHSR-1a activates intracellular signaling pathways that lead to increased GH secretion from the pituitary gland.

- The activation of this receptor also influences the release of other hormones such as adrenocorticotropic hormone (ACTH) and cortisol.

Biological Effects

Research indicates that this compound can induce significant endocrine responses:

- Growth Hormone Release : Studies show that this compound induces a dose-dependent increase in GH levels comparable to hexarelin, another GHS. In a clinical study, doses of 1.0 and 2.0 µg/kg administered intravenously resulted in substantial increases in GH levels .

- ACTH and Cortisol Levels : The compound also significantly elevates ACTH and cortisol levels, with responses noted to be more pronounced than those observed with hexarelin at higher doses .

- Aldosterone Release : Notably, aldosterone levels increased significantly following intravenous administration of this compound, indicating its broader impact on adrenal function .

Comparative Efficacy

A comparative analysis between this compound and other GHSs highlights its unique profile:

| Compound | GH Release | ACTH Release | Cortisol Release | Aldosterone Release |

|---|---|---|---|---|

| This compound | Significant | Significant | Significant | Significant |

| Hexarelin | Significant | Moderate | Moderate | Not significant |

Case Studies

In clinical settings, this compound has been evaluated for its safety and efficacy:

- Clinical Trials : A study involving six young adults demonstrated that both intravenous and oral forms of this compound effectively stimulated GH release. The intravenous form showed a more robust response in ACTH and cortisol levels compared to hexarelin .

- Pharmacodynamics : The pharmacodynamic profile of this compound suggests it has a favorable safety margin and tolerability, making it a candidate for further clinical exploration in conditions characterized by GH deficiency or related disorders.

Research Findings

Further investigation into this compound's biological activity reveals promising therapeutic potentials:

- Potential Applications : Given its ability to stimulate GH and ACTH release, this compound may have applications in treating conditions like cachexia, obesity, and age-related muscle loss .

- Doping Control : Due to its anabolic properties, this compound is being studied within the context of sports medicine for potential misuse as a performance-enhancing substance .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNKVLENCIGRW-ANFQCQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H63N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-85-2 | |

| Record name | Alexamorelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.